molecular formula C7H8ClNO B1624806 3-Chloro-5-ethoxypyridine CAS No. 223797-65-7

3-Chloro-5-ethoxypyridine

Cat. No. B1624806
Key on ui cas rn: 223797-65-7
M. Wt: 157.6 g/mol
InChI Key: VWXAKQBUPQHGBY-UHFFFAOYSA-N
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Patent
US06552012B2

Procedure details

Sodium (8.1 g, 338 mmol) was added to ethanol (200 ml). After complete reaction, the excess of ethanol was evaporated. 3,5-Dichloropyridine (40.0 g, 270 mmol) and dimethyl sulfoxide (300 ml) were added to the crude mixture. The mixture was stirred at 70° C. for 1 h. Water (500 ml) was added, followed by extraction twice with ethyl acetate (300 ml). The product was isolated in quantitative yield.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:4])[CH3:3].Cl[C:6]1[CH:7]=[N:8][CH:9]=[C:10]([Cl:12])[CH:11]=1.CS(C)=O>O>[Cl:12][C:10]1[CH:9]=[N:8][CH:7]=[C:6]([O:4][CH2:2][CH3:3])[CH:11]=1 |^1:0|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
CS(=O)C
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete reaction
CUSTOM
Type
CUSTOM
Details
the excess of ethanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction twice with ethyl acetate (300 ml)
CUSTOM
Type
CUSTOM
Details
The product was isolated in quantitative yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=NC=C(C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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